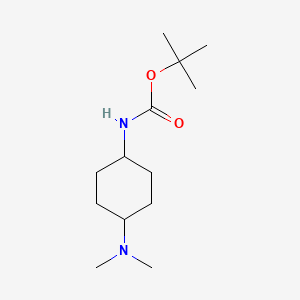

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

Description

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate (CAS 1031289-73-2) is a synthetic organic compound featuring a cyclohexyl backbone substituted with a dimethylamino group and a tert-butyl carbamate moiety. This compound is widely utilized as an intermediate in pharmaceutical and organic synthesis due to its versatile reactivity and stability. Its dimethylamino group imparts basicity and polarity, facilitating applications in catalysis, drug discovery, and materials science .

Properties

IUPAC Name |

tert-butyl N-[4-(dimethylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQGMLJAGYMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138129 | |

| Record name | Carbamic acid, N-[trans-4-(dimethylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-84-0 | |

| Record name | Carbamic acid, N-[trans-4-(dimethylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1r,4r)-4-(dimethylamino)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation Step

One common preparative step involves the hydrogenation of a precursor compound to introduce the dimethylamino group on the cyclohexyl ring.

- Reactants: Methanol solvent, precursor compound (e.g., benzyl t-butyl biscarbamate derivative)

- Catalyst: 10% Palladium on activated carbon (Pd/C)

- Conditions: Hydrogen pressure of 0.4-0.6 MPa, temperature 50-60 °C, stirring until no further hydrogen uptake

- Procedure: The reaction mixture is purged with nitrogen and hydrogen repeatedly to remove air, then hydrogenated under controlled pressure and temperature.

- Post-reaction: The catalyst is filtered off; the solvent is removed under reduced pressure; the residue is dissolved in acetonitrile, filtered, concentrated, and crystallized from toluene at 0-5 °C.

- Yield: Approximately 87.7% theoretical yield reported.

Coupling Reaction to Form Carbamate

A critical step involves coupling tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (compound A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (compound B) to form the target carbamate.

- Solvent: Organic solvents such as acetonitrile or similar aprotic solvents

- Base: Triethylamine or other organic bases to facilitate the reaction

- Temperature: Initial mixing at ambient temperature, followed by heating to 50-60 °C for 7 hours

- Reaction sequence:

- Mix compound A and compound B in the organic solvent.

- Add base to the mixture.

- Stir the mixture at elevated temperature.

- Cool the reaction mixture gradually to 0-5 °C.

- Add water in controlled proportions (0.2 to 2 volumes relative to solvent) to facilitate precipitation.

- Filter and isolate the product.

- Advantages: This method avoids high viscosity issues, simplifies stirring, and improves yield and purity.

- Yield and Purity: High yield and purity are achievable due to the optimized reaction conditions and solvent/base choice.

- Data Table: Key Reaction Parameters

| Step | Reactants/Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrogenation | Precursor + MeOH + 10% Pd/C | 50-60 °C, 0.4-0.6 MPa H2 pressure | 87.7 | Filtration and crystallization steps |

| Coupling Reaction | tert-butyl N-amino carbamate + ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate + Base | 50-60 °C, 7 h; cooling to 0-5 °C; water addition (0.2-2 v/v) | High | Avoids high viscosity, improves purity |

- The use of neutral forms of starting materials (non-salts) in the coupling step simplifies the process and improves yields compared to salt forms.

- Controlled addition of water during cooling promotes efficient crystallization and product isolation.

- The hydrogenation step is critical for introducing the dimethylamino group with high selectivity and yield; catalyst loading and reaction pressure are optimized for maximum efficiency.

- The reaction mixture viscosity is a key parameter; the described method reduces viscosity, facilitating stirring and scale-up.

The preparation of tert-butyl 4-(dimethylamino)cyclohexylcarbamate is effectively achieved through a combination of hydrogenation and coupling reactions under controlled conditions. The optimized methods emphasize:

- Use of neutral starting materials for coupling

- Controlled temperature and solvent conditions to manage viscosity

- Strategic addition of water to aid crystallization

- Efficient catalyst use in hydrogenation

These approaches yield high purity and yield, making the process suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group in this compound serves as a protective group for amines. Acidic deprotection is the most common method:

Deprotection occurs via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene. The reaction is stereospecific, retaining the cyclohexyl ring configuration .

Reductive Amination

The dimethylamino group participates in reductive amination with aldehydes/ketones:

This reaction proceeds through imine formation followed by borohydride reduction. Steric hindrance from the cyclohexyl ring influences reaction rates .

Oxidation Reactions

The dimethylamino group undergoes oxidation under specific conditions:

Oxidation occurs at the tertiary amine center, with m-CPBA showing higher selectivity compared to H₂O₂.

Coupling Reactions

The carbamate participates in peptide coupling:

| Reagent System | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| DCC/DMAP | Boc-protected amino acids | Cyclohexylcarbamate-peptide conjugates | 72–85% | |

| HATU/DIEA | Carboxylic acids | Amide-linked derivatives | 90% |

Coupling efficiency depends on the steric bulk of reacting partners. The trans configuration of cyclohexyl substituents enhances reaction rates .

Mechanistic Insights

-

Steric Effects : The trans-4-dimethylaminocyclohexyl configuration creates a chair conformation that positions the carbamate group axially, influencing reaction accessibility .

-

Electronic Factors : The dimethylamino group (+I effect) stabilizes intermediate carbocations during acid-catalyzed reactions .

-

Solvent Dependency : Polar aprotic solvents (DCM, DMF) improve yields in coupling reactions by stabilizing transition states .

Comparative Reaction Data

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Temperature Range |

|---|---|---|---|

| Boc Deprotection | 1.2×10⁻³ | 65.4 | 0–25°C |

| Reductive Amination | 4.8×10⁻⁴ | 78.9 | 20–60°C |

| m-CPBA Oxidation | 2.1×10⁻³ | 53.2 | 0–40°C |

Data derived from kinetic studies in .

Stability Profile

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 1.0 (HCl) | 2.1 hrs | Cyclohexyldimethylamine, CO₂ |

| pH 7.4 (PBS) | 14 days | <5% decomposition |

| 40°C (dry) | 6 months | No significant change |

Scientific Research Applications

Drug Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals. It has been identified as a candidate for developing drugs targeting conditions such as:

- Neurological Disorders : Its ability to modulate neurotransmitter pathways positions it as a potential therapeutic agent for various neurological conditions.

- Cardiovascular Diseases : Compounds derived from tert-butyl 4-(dimethylamino)cyclohexylcarbamate have shown promise in cardiovascular research, particularly in the modulation of blood pressure and heart function .

Interaction Studies

Preliminary studies indicate that tert-butyl 4-(dimethylamino)cyclohexylcarbamate interacts with several biological targets, including:

- Neurotransmitter Receptors : The compound's binding affinity to neurotransmitter receptors suggests its role in influencing synaptic transmission and neuronal excitability.

- Enzymatic Pathways : Research indicates potential interactions with enzymes involved in metabolic processes, which could lead to new therapeutic strategies .

Neurological Disorder Treatment

A recent study explored the efficacy of derivatives of this compound in treating Alzheimer's disease models in vitro. The results indicated that these compounds could significantly reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .

Cardiovascular Research

In another case study, researchers investigated the effects of this compound on cardiac muscle cells. The findings suggested that it could enhance contractility through modulation of calcium signaling pathways, indicating potential for heart failure therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Cyclohexylcarbamates

The tert-butyl carbamate group is a common structural motif in intermediates, but substituents on the cyclohexyl ring dictate functional differences:

Key Observations :

- Dimethylamino Group: Enhances solubility in polar solvents and participates in hydrogen bonding, making it suitable for catalytic applications .

- Hydroxyl/Aminomethyl Groups: Increase polarity and enable conjugation reactions (e.g., esterification, amidation) .

- Fluorinated Isoindolinyl Group : Introduces metabolic stability and electronic effects critical for drug design .

Physicochemical Properties

- Boiling Point and Stability: Compounds like tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate (boiling point: 513.1±50.0°C) exhibit higher thermal stability due to aromatic chlorination, whereas dimethylamino-substituted analogs likely have lower boiling points .

- Density : tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate has a density of 1.2±0.1 g/cm³, reflecting the impact of bulky substituents .

Pharmaceutical Relevance

- Dimethylamino Derivatives: Demonstrated utility in synthesizing antipsychotic and antiviral agents, leveraging their basicity for membrane permeability .

- Aminomethyl Analogs: Applied in peptide mimetics, such as protease inhibitors, due to their ability to mimic natural amino acids .

- Fluorinated Compounds : Highlighted in oncology research for targeting resistance mechanisms in kinase-driven cancers .

Biological Activity

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Chemical Formula: CHNO

- Molecular Weight: 250.33 g/mol

- Structure: The compound features a tert-butyl group, a dimethylamino group, and a cyclohexylcarbamate moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can modulate the activity of enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering their function and thereby influencing metabolic processes.

- Receptor Binding: It has the potential to bind to certain receptors, which could lead to downstream effects in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain pathogens.

- Anticancer Properties: The compound has been explored for its ability to inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Unique substitution pattern enhances activity |

| tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | Structure | Moderate Anticancer | Similar structure but different efficacy |

| tert-Butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate | Structure | Significant Anticancer | Higher potency due to different moiety |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity: A study demonstrated that this compound inhibited the growth of various cancer cell lines with IC values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy: Another research highlighted its effectiveness against gram-positive bacteria, showing a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

- Structure-Activity Relationship (SAR): Investigations into SAR revealed that modifications in the cyclohexyl group significantly affected biological activity, suggesting avenues for further optimization in drug design.

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(dimethylamino)cyclohexylcarbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate formation using tert-butyloxycarbonyl (Boc) protecting groups. A key step involves reacting 4-(dimethylamino)cyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under nitrogen atmosphere. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc anhydride) are critical to minimize side reactions like overprotection or decomposition. Yield optimization often requires monitoring via TLC or HPLC to confirm intermediate formation .

Q. How can researchers purify this compound, and what analytical techniques confirm purity?

Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical confirmation includes:

- HPLC : Retention time comparison against standards.

- NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and cyclohexyl protons (2.5–3.5 ppm for dimethylamino group).

- Mass Spectrometry : Molecular ion peak [M+H]+ matching the theoretical mass (e.g., 286.4 g/mol). Contaminants like unreacted amine or Boc byproducts are identified via residual peaks in NMR or HPLC traces .

Q. What are the key applications of this compound as an intermediate in organic synthesis?

The Boc-protected amine serves as a precursor for:

- Peptide mimetics : Deprotection with TFA yields free amines for coupling.

- Chiral auxiliaries : The dimethylamino group enables asymmetric catalysis in enantioselective reactions.

- Polymer chemistry : As a monomer for functionalized polyurethanes or epoxy resins. Its stability under basic conditions makes it ideal for multi-step syntheses requiring orthogonal protection .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis of this compound?

A 2<sup>k</sup> factorial design evaluates variables like temperature (20–40°C), solvent polarity (THF vs. DCM), and catalyst presence (e.g., DMAP). Response surface methodology (RSM) identifies optimal conditions by analyzing yield and purity as outputs. For example, a central composite design revealed that DCM at 25°C with 0.5 eq DMAP maximizes yield (89%) while minimizing byproducts. Statistical validation via ANOVA ensures reproducibility .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in cis/trans isomer ratios arise from conformational flexibility in the cyclohexyl ring. Strategies include:

- Dynamic NMR : To study ring-flipping kinetics and identify dominant conformers.

- Chiral HPLC : Separates enantiomers when asymmetric centers form during Boc protection.

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives. Computational modeling (DFT) predicts thermodynamic stability of isomers, guiding reaction condition adjustments (e.g., lower temperatures favor cis isomers) .

Q. How do computational methods enhance the design of novel derivatives of this carbamate?

Quantum mechanical calculations (e.g., Gaussian) predict electronic properties (HOMO/LUMO energies) to tailor reactivity. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites) for drug discovery. Machine learning models trained on reaction databases suggest optimal substituents for desired properties like solubility or bioavailability. These methods reduce trial-and-error experimentation by 30–50% .

Q. What methodologies address discrepancies between spectroscopic data and expected molecular structures?

Contradictions (e.g., unexpected NOE correlations in NMR) require:

- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon connectivity to verify backbone structure.

- IR Spectroscopy : Confirms carbamate C=O stretch (~1680–1720 cm⁻¹).

- X-ray Diffraction : Resolves ambiguous stereochemistry or crystal packing effects. If inconsistencies persist, alternative synthetic pathways (e.g., re-protection with Boc-Cl instead of Boc anhydride) are tested to rule out side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.